molecular formula C12H20N4O6S2 B12553060 N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine CAS No. 158945-00-7

N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine

Cat. No.: B12553060
CAS No.: 158945-00-7
M. Wt: 380.4 g/mol
InChI Key: LQRZMDYUFVUEFS-HTQZYQBOSA-N
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Description

N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine is a compound known for its unique chemical structure and properties It is a derivative of valine, an essential amino acid, and contains nitrososulfanyl groups, which are known for their ability to release nitric oxide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine typically involves the acetylation of valine followed by the introduction of nitrososulfanyl groups. The reaction conditions often include the use of acetyl chloride or acetic anhydride in the presence of a base such as pyridine. The nitrososulfanyl groups are introduced using nitrosating agents like sodium nitrite in an acidic medium.

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and nitrosation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfide bonds.

    Reduction: The nitrososulfanyl groups can be reduced to thiols using reducing agents such as dithiothreitol.

    Substitution: The compound can participate in substitution reactions where the nitrososulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine has several scientific research applications:

    Chemistry: Used as a model compound to study nitrososulfanyl chemistry and nitric oxide release mechanisms.

    Biology: Investigated for its role in cellular signaling and regulation due to its ability to release nitric oxide.

    Medicine: Explored for its potential therapeutic applications, including as a vasodilator and in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of nitric oxide-releasing materials and coatings for medical devices.

Mechanism of Action

The primary mechanism of action of N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine involves the release of nitric oxide. The nitrososulfanyl groups decompose under physiological conditions to release nitric oxide, which then activates soluble guanylyl cyclase. This activation leads to an increase in cyclic guanosine monophosphate levels, resulting in vasodilation and other physiological effects. The compound’s ability to release nitric oxide makes it a valuable tool for studying nitric oxide signaling pathways and their effects on various biological processes.

Comparison with Similar Compounds

    S-Nitroso-N-acetyl-DL-penicillamine: Another nitric oxide donor with similar properties.

    S-Nitrosoglutathione: A related compound that also releases nitric oxide.

Uniqueness: N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine is unique due to its specific structure, which allows for controlled and sustained release of nitric oxide. This makes it particularly useful in applications where a prolonged nitric oxide release is desired, such as in medical devices and therapeutic treatments.

Properties

CAS No.

158945-00-7

Molecular Formula

C12H20N4O6S2

Molecular Weight

380.4 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3-methyl-3-nitrososulfanylbutanoic acid

InChI

InChI=1S/C12H20N4O6S2/c1-6(17)13-7(11(2,3)23-15-21)9(18)14-8(10(19)20)12(4,5)24-16-22/h7-8H,1-5H3,(H,13,17)(H,14,18)(H,19,20)/t7-,8-/m1/s1

InChI Key

LQRZMDYUFVUEFS-HTQZYQBOSA-N

Isomeric SMILES

CC(=O)N[C@H](C(=O)N[C@H](C(=O)O)C(C)(C)SN=O)C(C)(C)SN=O

Canonical SMILES

CC(=O)NC(C(=O)NC(C(=O)O)C(C)(C)SN=O)C(C)(C)SN=O

Origin of Product

United States

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